molecular formula C19H21NO3S B124173 Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate CAS No. 81110-69-2

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Cat. No.: B124173
CAS No.: 81110-69-2
M. Wt: 343.4 g/mol
InChI Key: LFABBWTUJCBFQG-UHFFFAOYSA-N
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Description

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes .

Mode of Action

Deacetyl Racecadotril acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP . This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility .

Biochemical Pathways

The inhibition of NEP by Deacetyl Racecadotril leads to an increase in the levels of enkephalins and ANP . This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea .

Pharmacokinetics

It is known that upon oral administration, deacetyl racecadotril is rapidly and effectively converted into the active metabolite thiorphan .

Result of Action

The primary molecular effect of Deacetyl Racecadotril is the inhibition of NEP, leading to increased levels of enkephalins and ANP . This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea . In clinical trials, Deacetyl Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .

Action Environment

It is known that the drug is well-tolerated and safe, with a tolerability profile similar to that of placebo

Biochemical Analysis

Biochemical Properties

Deacetyl Racecadotril is an inhibitor of the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . It is rapidly and effectively converted into the active metabolite thiorphan, which does not cross the blood-brain-barrier .

Cellular Effects

Deacetyl Racecadotril has been shown to be effective in various forms of acute diarrhea by inhibiting pathologic (but not basal) secretion from the gut without changing gastrointestinal transit time or motility . This includes studies in both adults and children . In direct comparative studies with loperamide in adults and children, Deacetyl Racecadotril was at least as effective but exhibited fewer adverse events in most studies, particularly less rebound constipation .

Molecular Mechanism

Deacetyl Racecadotril, via its active metabolite thiorphan, exerts its effects at the molecular level by inhibiting the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates . This leads to a reduction in the secretion of water and electrolytes into the intestine .

Temporal Effects in Laboratory Settings

In laboratory settings, Deacetyl Racecadotril has shown consistent effectiveness over time in treating acute diarrhea . It has been found to reduce the time to cure from 106.2 hours to 78.2 hours .

Dosage Effects in Animal Models

In animal models, Deacetyl Racecadotril has shown to be effective in reducing the duration of illness and stool output . The overall quality of the evidence is limited due to sparse data, heterogeneity, and risk of bias .

Metabolic Pathways

The metabolic pathways of Deacetyl Racecadotril involve its conversion into the active metabolite thiorphan

Transport and Distribution

It is known that upon oral administration, Deacetyl Racecadotril is rapidly and effectively converted into the active metabolite thiorphan .

Subcellular Localization

It is known that the active metabolite thiorphan does not cross the blood-brain-barrier , suggesting that its effects are localized outside the central nervous system.

Properties

IUPAC Name

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABBWTUJCBFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81110-69-2
Record name Deacetyl racecadotril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEACETYL RACECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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